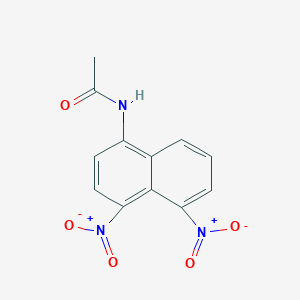

N-{4,5-bisnitro-1-naphthyl}acetamide

Description

Properties

Molecular Formula |

C12H9N3O5 |

|---|---|

Molecular Weight |

275.22g/mol |

IUPAC Name |

N-(4,5-dinitronaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H9N3O5/c1-7(16)13-9-5-6-11(15(19)20)12-8(9)3-2-4-10(12)14(17)18/h2-6H,1H3,(H,13,16) |

InChI Key |

GJMIKVPYXPCYCB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor properties of N-{4,5-bisnitro-1-naphthyl}acetamide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in tumor cells while sparing normal cells.

- Inhibition of Key Signaling Pathways : It potentially modulates pathways related to cell survival and proliferation.

Case Study: Cytotoxicity Assays

In vitro assays conducted on human breast cancer cells (MCF-7) revealed significant reductions in cell viability. The IC50 value was determined to be approximately 25 µM, indicating a potent cytotoxic effect at this concentration.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of bacterial strains. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Potential

Research into the enzyme inhibitory activities of this compound has shown promise in targeting enzymes associated with various diseases. Notably, compounds with similar structures have been found to inhibit:

- Acetylcholinesterase : This inhibition can be beneficial for treating Alzheimer's disease by enhancing cholinergic transmission.

- α-Glucosidase : Inhibition of this enzyme can aid in managing type 2 diabetes by slowing carbohydrate absorption.

Summary of Research Findings

The diverse applications of this compound highlight its significance in medicinal chemistry. Its antitumor and antimicrobial activities make it a candidate for further research and development into therapeutic agents. Additionally, its potential as an enzyme inhibitor opens avenues for treating metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Analogues

1-Nitronaphthalene

- Structure: A monocyclic aromatic compound with a single nitro group at position 1 of naphthalene .

- Key Differences :

- The absence of an acetamide group and a second nitro group in 1-nitronaphthalene reduces its polarity and electrophilic reactivity compared to N-{4,5-bisnitro-1-naphthyl}acetamide.

- Toxicity: Nitroaromatics like 1-nitronaphthalene are associated with hepatic and pulmonary toxicity due to redox cycling and oxidative stress . The bisnitro configuration in the target compound may exacerbate such effects, though experimental data are lacking.

Methazolamide Metabolites (e.g., MSH, MCG)

- Structure : Thiadiazole-based compounds with acetamide or glutathione-derived substituents (e.g., N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide) .

- Key Differences :

- Heterocyclic vs. Aromatic Backbone: Methazolamide metabolites feature sulfur-containing heterocycles, which influence solubility and metabolic pathways. In contrast, the naphthalene core of this compound enhances aromatic stacking interactions.

- Reactivity: The thiol groups in methazolamide metabolites (e.g., MSH) facilitate conjugation reactions, whereas the nitro groups in the target compound may favor electrophilic substitution or reduction reactions .

Physicochemical Properties (Comparative Table)

*Estimated based on structural analogs due to lack of direct data.

Metabolic and Toxicological Insights

- This compound: The acetamide group may undergo hydrolysis or cytochrome P450-mediated oxidation, similar to methazolamide’s metabolites (e.g., conversion to sulfo or glucuronide derivatives) .

- 1-Nitronaphthalene: Metabolized via nitroreduction and epoxidation, leading to DNA adduct formation .

Preparation Methods

Nitration of 1-Naphthylacetamide

A two-step approach involves acetylation of 1-naphthylamine followed by di-nitration:

Step 1: Acetylation of 1-Naphthylamine

1-Naphthylamine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form 1-naphthylacetamide. This step typically proceeds in dichloromethane or ethyl acetate at 0–30°C, achieving yields >85%.

Reaction conditions :

Step 2: Di-nitration of 1-Naphthylacetamide

The acetamide group directs nitration to meta positions (4 and 5) on the naphthalene ring. A nitrating mixture (HNO₃/H₂SO₄) is used under controlled temperatures (0–10°C) to minimize side reactions.

Optimized parameters :

-

Nitrating agent : 65% HNO₃ in concentrated H₂SO₄ (1:3 ratio)

-

Temperature : 5°C

-

Time : 6–8 hours

Challenges :

Direct Nitration of 4,5-Dinitro-1-naphthylamine

An alternative route involves nitrating 1-naphthylamine to 4,5-dinitro-1-naphthylamine, followed by acetylation:

Step 1: Di-nitration of 1-Naphthylamine

1-Naphthylamine undergoes nitration using fuming HNO₃ in H₂SO₄ at –10°C to introduce nitro groups at positions 4 and 5. The reaction is quenched with ice water to isolate the intermediate.

Key observations :

Step 2: Acetylation of 4,5-Dinitro-1-naphthylamine

The amine is acetylated using acetic anhydride in pyridine at 50°C for 3 hours. The product is purified via recrystallization from ethanol.

Reaction profile :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Nitration of 1-naphthylacetamide | High regioselectivity; avoids amine oxidation | Risk of acetamide hydrolysis | 60–70% |

| Acetylation of 4,5-dinitro-1-naphthylamine | Higher final step yield | Low nitration yield; complex intermediate | 50–55% |

Mechanistic Insights

Nitration Regioselectivity

The acetamide group (–NHCOCH₃) deactivates the naphthalene ring via electron withdrawal, directing nitration to the meta positions (4 and 5). Computational studies suggest that the nitro group’s –I effect further stabilizes the transition state at these positions.

Acetylation Kinetics

Acetylation of 4,5-dinitro-1-naphthylamine follows second-order kinetics, with rate constants dependent on the nucleophilicity of the amine and the solvent’s dielectric constant.

Purification and Characterization

-

Recrystallization : Ethanol or ethyl acetate is used to purify the final product, achieving >95% purity.

-

Spectroscopic data :

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4,5-bisnitro-1-naphthyl}acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration and acetylation steps. For nitration, mixed acid (H₂SO₄/HNO₃) at 0–5°C is used to introduce nitro groups at the 4- and 5-positions of 1-naphthylamine. Subsequent acetylation with acetic anhydride under reflux (90–110°C) in the presence of a base (e.g., pyridine) neutralizes generated acid, improving yield . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency. Key variables include temperature control during nitration (to avoid over-nitration) and stoichiometric ratios of acetic anhydride to prevent byproducts.

| Reaction Step | Conditions | Yield Optimization |

|---|---|---|

| Nitration | 0–5°C, H₂SO₄/HNO₃ | Maintain low temperature to prevent decomposition |

| Acetylation | Reflux, pyridine | Excess acetic anhydride (1.2:1 molar ratio) |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- NMR (¹H/¹³C in DMSO-d₆) to confirm nitro group positions and acetamide linkage (e.g., carbonyl peak at ~168 ppm in ¹³C NMR) .

- UV-Vis spectroscopy (λmax ~255 nm in methanol) to detect π→π* transitions in the nitroaromatic system .

- Elemental analysis (C, H, N) to validate molecular formula (e.g., C₁₂H₉N₃O₅).

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis. Stability studies show degradation <2% over 5 years when protected from moisture and light . Pre-storage purity checks via TGA (thermal stability up to 150°C) and DSC (no exothermic decomposition peaks below 100°C) are recommended.

Advanced Research Questions

Q. How do electron-withdrawing nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The 4,5-dinitro configuration activates the naphthalene ring for NAS at the 1-position due to meta-directing effects. Kinetic studies (e.g., Hammett plots) reveal a σ value of +0.82 for nitro groups, correlating with enhanced electrophilicity. Reaction with amines (e.g., aniline) in DMF at 80°C yields N-aryl derivatives, monitored by LC-MS for intermediate detection .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking simulations (AutoDock Vina) using the nitro groups as hydrogen bond acceptors and the acetamide as a hydrophobic anchor.

- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying reactive sites for covalent binding .

- MD simulations (GROMACS) to assess stability in aqueous vs. lipid bilayer environments, relevant for membrane permeability studies.

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Enforce batch-to-batch consistency via HPLC and elemental analysis .

- Assay conditions : Standardize MIC testing (e.g., CLSI guidelines) using fixed inoculum sizes (1×10⁵ CFU/mL) and solvent controls (DMSO ≤1%) .

- Structural analogs : Compare with N-[1-(4-nitrophenyl)ethyl]acetamide (CAS 38411-17-5), which shares nitro-aromatic motifs but differs in substitution patterns .

Key Research Challenges

- Synthetic Scalability : Industrial-scale production requires optimization of nitro group regioselectivity to avoid 2,3-dinitro byproducts.

- Toxicity Profiling : Use in vitro assays (Ames test, hepatocyte viability) to assess genotoxicity and metabolic stability .

- Environmental Impact : Study photodegradation products via LC-QTOF-MS to identify persistent intermediates in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.